Phosphoribosylamine
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Overview
Description
Phosphoribosylamine (PRA) is an important intermediate in the biosynthesis of purine nucleotides, which are essential for the synthesis of DNA and RNA. PRA is synthesized from 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme this compound synthetase (PRS). The synthesis of PRA is a crucial step in the purine biosynthetic pathway and is essential for the growth and survival of cells.
Scientific Research Applications
Role in Purine Biosynthesis
- PRA is a product of the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (PRPP-AT) and a substrate for glycinamide ribonucleotide synthetase (GAR-syn), key enzymes in de novo purine biosynthesis (Rudolph & Stubbe, 1995).
- Carbocyclic analogues of PRA have been synthesized and utilized in studies to understand the enzymatic mechanisms in purine biosynthesis (Caperelli & Liu, 1992).
Impact on Thiamine Synthesis
- PRA's role extends to thiamine synthesis, as it is the first intermediate in the common purine/thiamine biosynthetic pathway. Mutant alleles of the essential prsA gene, encoding PRPP synthetase, influence the synthesis of PRA and hence impact thiamine synthesis in Salmonella enterica (Koenigsknecht, Fenlon & Downs, 2010).
Metabolic Network Robustness
- Alterations in the histidine biosynthesis pathway, specifically the mutations in hisA gene, can affect the formation of PRA, highlighting the robustness and flexibility of the metabolic network in organisms like Salmonella enterica (Koenigsknecht, Lambrecht, Fenlon & Downs, 2012).
Chemical Properties and Stability
- The chemical properties of PRA, such as its instability and rapid hydrolysis to ribose 5-phosphate, are crucial for understanding its role in biological systems. Studies have explored these properties to provide a foundational understanding of its behavior in various biochemical pathways (Schendel, Cheng, Otvos, Wehrli & Stubbe, 1988).
Alternative Synthesis Pathways
- Research has identified alternative mechanisms for the synthesis of PRA in bacteria, independent of PRPP amidotransferase. These findings are significant for understanding bacterial thiamine biosynthesis (Koenigsknecht, Ramos & Downs, 2007).
properties
CAS RN |
14050-66-9 |
---|---|
Molecular Formula |
C5H12NO7P |
Molecular Weight |
229.13 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |
InChI Key |
SKCBPEVYGOQGJN-SOOFDHNKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)N)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
Other CAS RN |
82197-76-0 |
synonyms |
phosphoribosylamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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